molecular formula C12H15Cl2N3 B7955751 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B7955751
M. Wt: 272.17 g/mol
InChI Key: KZOKRGVCKJDLMK-UHFFFAOYSA-N
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Description

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the imidazopyridine class.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in the synthesis of pharmacologically active compounds .

Scientific Research Applications

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unique due to its specific phenyl substitution, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in the development of targeted therapeutic agents .

Properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12;;/h1-5,8,11,13H,6-7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOKRGVCKJDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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